molecular formula C19H25FN2O3 B2752055 tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1707358-61-9

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No. B2752055
CAS RN: 1707358-61-9
M. Wt: 348.418
InChI Key: MFDQTSYYHPYFBU-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.

Scientific Research Applications

Enantioselective Synthesis

  • An efficient enantioselective synthesis method was developed for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a vital intermediate for a series of potent CCR2 antagonists. This method is characterized by its use of iodolactamization as a key step, showcasing the compound's application in synthesizing biologically active molecules (Campbell et al., 2009).

Stereoselective Synthesis of Intermediates

  • A stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was described, starting from simple 3-cyclohexene-1-carboxylic acid. This process facilitates the production of six stereoisomers, highlighting the compound's versatility in creating diverse molecular structures (Wang et al., 2017).

Unnatural Amino Acid Derivatives through Click Chemistry

  • The synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives via click chemistry was reported, utilizing a tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative. This highlights the compound's role in the development of novel amino acid derivatives, a crucial aspect of drug design and molecular biology (Patil & Luzzio, 2017).

Synthesis of Biologically Active Compounds

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291), demonstrating the compound's application in pharmaceutical development (Zhao et al., 2017).

Isomorphous Crystal Structures

  • Studies on isomorphous crystal structures involving tert-butyl carbamate derivatives reveal insights into molecular interactions, specifically hydrogen and halogen bonds, which are critical for understanding compound stability and reactivity (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[4-(7-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-12-7-9-13(10-8-12)22-11-15-14(17(22)23)5-4-6-16(15)20/h4-6,12-13H,7-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDQTSYYHPYFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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